Lithium tellurate

Description

Structure

2D Structure

Properties

IUPAC Name |

dilithium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDNBMVCOSCLK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

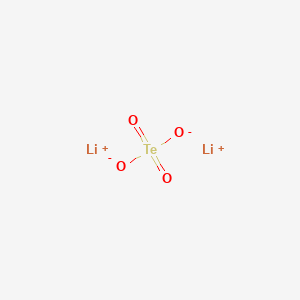

[Li+].[Li+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2TeO4, Li2O4Te | |

| Record name | lithium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933608 | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14929-69-2, 15851-53-3 | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Tellurate Compounds

Solid-State Reaction Routes for Crystalline Lithium Tellurates

Solid-state reaction is a conventional and widely employed method for synthesizing crystalline lithium tellurate (B1236183) compounds. researchgate.netresearchgate.net This technique involves the high-temperature reaction of solid precursors to form the desired product. researchgate.net The process is conceptually straightforward, relying on the interdiffusion of ions within the solid-state matrix to facilitate the chemical transformation.

Conventional High-Temperature Synthesis Techniques

The synthesis of various crystalline lithium tellurates, such as lithium tellurite (B1196480) (Li₂TeO₃), lithium orthotellurate (Li₆TeO₆), and more complex oxides, has been successfully achieved through high-temperature solid-state reactions. wikipedia.orgrsc.orguqam.caresearchgate.net This typically involves heating a stoichiometric mixture of precursor materials in a furnace at elevated temperatures for extended periods. rsc.org

For instance, polycrystalline samples of Li₂TeO₄ have been prepared using this technique. researchgate.net Similarly, Li₂TeO₃ can be synthesized by reacting lithium oxide (Li₂O), lithium hydroxide (B78521) (LiOH), or lithium carbonate (Li₂CO₃) with tellurium dioxide (TeO₂). wikipedia.org The synthesis of Li₃Co₁.₀₆(₁)TeO₆ involved heating a mixture of lithium carbonate, cobalt powder, and tellurium powder first to 773 K to oxidize the tellurium, and then to 1173 K for an extended period. rsc.org High-pressure solid-state synthesis has also been utilized to create specific polymorphs, such as a high-pressure modification of Li₆TeO₆. nih.govd-nb.info

The choice of furnace, crucible material (e.g., alumina), and atmosphere (e.g., air) are critical parameters that can influence the final product's purity and crystallinity. rsc.orgd-nb.info For example, the synthesis of Li₃Co₁.₀₆(₁)TeO₆ was conducted in a corundum crucible within an open silica (B1680970) glass ampoule to ensure sufficient oxygen availability. rsc.org

Precursor Design and Stoichiometric Control

The selection of appropriate precursors and precise control over their stoichiometric ratios are paramount for the successful synthesis of phase-pure crystalline lithium tellurates. google.comresearchgate.net Common precursors include lithium salts like lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH), and tellurium oxides such as tellurium dioxide (TeO₂) or telluric acid (H₆TeO₆). wikipedia.orgrsc.orgd-nb.info In some cases, elemental lithium or other metal oxides are also used. rsc.org

Stoichiometric control is crucial because deviations can lead to the formation of secondary phases or impure products. uqam.calut.fi For example, in the synthesis of Li₄CuSbO₅.₅, a slight excess of lithium carbonate was used to compensate for potential Li₂O loss at high temperatures. nih.gov The homogeneity of the precursor mixture is also critical for a complete reaction. Techniques like ball milling are often employed to ensure intimate mixing of the reactant powders before heating. uqam.ca

The physical characteristics of the precursors, such as particle size, can also affect the reaction kinetics and the properties of the final product. researchgate.net For instance, using nanostructured precursors can sometimes lower the required reaction temperature and time. The evolution of the reaction and the formation of the desired phase are typically monitored using techniques like X-ray diffraction (XRD). researchgate.netuqam.ca

Melt-Quenching Techniques for Lithium Tellurite Glasses

Melt-quenching is a prominent technique for the fabrication of amorphous materials, including lithium tellurite glasses. This method involves melting the constituent components at a high temperature to form a homogeneous liquid, followed by rapid cooling to prevent crystallization and "freeze" the disordered liquid structure into a glassy state.

Control of Cooling Rates and Glass Formation Ability

The ability of a melt to form a glass, known as its glass-forming ability (GFA), is critically dependent on the cooling rate. rsc.org For lithium tellurite systems, rapid cooling is essential to bypass the nucleation and growth of crystalline phases. The required cooling rate is specific to the composition of the glass.

The temperature at which the supercooled liquid transitions into a solid glass is known as the glass transition temperature (Tg). This is a key characteristic of a glass and is influenced by its composition. For example, in the xNa₂O(1 − x)TeO₂ glass system, the glass transition temperature varies with the concentration of the sodium oxide modifier. capes.gov.br

Influence of Modifier Oxides (e.g., MoO₃, WO₃, Er₂O₃, Nd₂O₃) on Glass Fabrication

The properties of lithium tellurite glasses can be significantly tailored by introducing modifier oxides. These oxides disrupt the tellurite network, leading to changes in the glass structure and properties such as ionic conductivity and optical characteristics.

Common modifier oxides include molybdenum trioxide (MoO₃), tungsten trioxide (WO₃), and rare-earth oxides like erbium oxide (Er₂O₃) and neodymium oxide (Nd₂O₃). The addition of these modifiers can alter the coordination environment of the tellurium atoms and introduce non-bridging oxygens, which can affect the glass's stability and ionic transport properties. For instance, the addition of alkali ions like K⁺ and Na⁺ has been shown to improve the afterglow properties of certain phosphors, although high temperatures can lead to the volatilization of Li⁺ and a transition to a glassy state. rsc.org The study of glasses in the xNa₂O(1 − x)TeO₂ system has shown that the ionic conductivity can be significantly altered by varying the concentration of the Na₂O modifier. capes.gov.br

Solution-Based and Hydrothermal Synthesis Approaches for Nanostructured Lithium Tellurates

In addition to solid-state and melt-quenching techniques, solution-based and hydrothermal methods offer alternative routes for the synthesis of lithium tellurate compounds, particularly in the form of nanostructured materials. bohrium.com These methods provide better control over particle size, morphology, and homogeneity at lower reaction temperatures compared to conventional solid-state reactions.

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique has been successfully employed to synthesize various oxide materials. For example, well-dispersed M(C₂O₄)·2H₂O (M = Ni, Mn, Co) precursors for lithium-ion battery cathodes have been prepared via hydrothermal reaction. frontiersin.org While specific examples for nanostructured lithium tellurates are less commonly documented in the provided context, the principles of hydrothermal and solution-based synthesis are broadly applicable to a wide range of inorganic materials. bohrium.comfrontiersin.org

Electrochemical Synthesis of Lithium Telluride-Based Materials

Electrochemical synthesis offers a direct and versatile approach for the preparation of lithium telluride and related materials. This method allows for precise control over the stoichiometry and morphology of the products by manipulating electrochemical parameters such as potential, current, and electrolyte composition. Research in this area is largely driven by the potential application of these materials in energy storage devices, particularly as electrodes in lithium-ion batteries.

Detailed Research Findings

The electrochemical formation of lithium telluride (Li₂Te) has been investigated through techniques like electrochemical coulometric titration. This method has been employed to determine the Gibbs free energies of formation for binary telluride compounds. By electrochemically titrating lithium into pure tellurium, a two-phase mixture of Li₂Te and Te is formed, allowing for the calculation of its Gibbs free energy of formation, which was determined to be -82.1 ± 0.3 kcal/mol. researchgate.net

Further studies have explored the lithiation and delithiation behavior of tellurium at room temperature using tellurium/porous carbon (Te/C) composite electrodes. researchgate.net In these systems, the physical confinement of tellurium within a porous carbon matrix is crucial for achieving high reversible volumetric capacity and cycling stability. researchgate.net

A notable electrochemical-chemical (EC) reaction pathway has been identified for the synthesis of tellurium-sulfur (TeₓSᵧ) nanocomposites. frontiersin.org In this process, the initial step involves the electrochemical oxidation of a tellurium electrode to form tellurate (TeO₄²⁻) and tellurite (TeO₃²⁻) ions. These ions are subsequently reduced chemically by sulfide (B99878) sources in the electrolyte to produce the desired TeₓSᵧ material. frontiersin.org This method highlights an indirect route to producing telluride-based materials that involves tellurate intermediates.

Investigations into the electrochemical behavior of telluride ions (Te²⁻) in molten salt electrolytes, such as LiCl-Li₂Te, have also been conducted. At 650 °C, the Te²⁻/Te(l) reaction was found to be an electrochemically reversible, two-electron soluble-insoluble process. acs.org This research provides fundamental insights into the thermodynamic and mass transport properties of telluride ions in high-temperature electrochemical systems. acs.org

The following tables summarize the experimental parameters and key findings from various electrochemical synthesis studies of lithium telluride-based materials.

Table 1: Experimental Parameters for Electrochemical Synthesis

| Parameter | Study 1: TeₓSᵧ Synthesis frontiersin.org | Study 2: Li₂Te Behavior in Molten Salt acs.org |

| Working Electrode | Sintered Te rod | Glassy carbon or graphite |

| Counter Electrode | Platinum wire | Not specified |

| Reference Electrode | Calomel (Hg/HgCl₂) | Not specified |

| Electrolyte | Aqueous solution with sulfur source (e.g., Na₂S) | Molten LiCl with dissolved Li₂Te (0.07-0.34 mol%) |

| Temperature | 25.0 °C | 650 °C |

| Technique | Electrochemical-Chemical (EC) | Cyclic Voltammetry, Constant-Potential Electrolysis |

Table 2: Key Electrochemical Findings

| Finding | Value/Observation | System | Reference |

| Gibbs Free Energy of Formation (Li₂Te) | -82.1 ± 0.3 kcal/mol | Electrochemical titration of Li into Te | researchgate.net |

| Formal Potential (Te²⁻/Te(l)) | 1.744 V vs Li⁺/Li(l) | Molten LiCl-Li₂Te at 650 °C | acs.org |

| Diffusion Coefficient (Te²⁻) | 0.44–1.25 × 10⁻⁵ cm²/s | Molten LiCl at 650 °C | acs.org |

| Anodic Wave (Te oxidation) | -0.15 V | Voltammetric study | researchgate.net |

| Cathodic Wave (Li plating into Te) | -1.40 V | Voltammetric study | researchgate.net |

Crystallographic and Amorphous Structural Characterization of Lithium Tellurate Systems

Single Crystal X-ray Diffraction Studies of Crystalline Phases

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. thermofisher.com This technique allows for the unambiguous determination of the crystal system, space group, and the detailed coordination environment of each atom, providing a fundamental understanding of the material's structure-property relationships.

Through SC-XRD, various crystalline lithium tellurate (B1236183) compounds have been synthesized and their structures solved, revealing a diversity of crystal systems and space groups. For instance, the fundamental lithium tellurite (B1196480) (Li₂TeO₃) crystallizes in the monoclinic system with the space group C2/c. wikipedia.org More complex structures have also been characterized; Li₃Co₁.₀₆(₁)TeO₆ was found to crystallize in an orthorhombic unit cell with Fddd symmetry. rsc.orgresearchgate.net This is in contrast to the rhombohedral crystal structure identified in other tellurates like Ag₈GeTe₆. acs.org Another example is Li₇(TeO₃)₃F, a lithium fluoride (B91410) tellurite, which crystallizes in the hexagonal system with the space group P63. acs.org The identification of the crystal system, such as the close-packed rhombohedral 9R structure found in elemental lithium at low temperatures, is crucial for understanding the material's fundamental properties. aps.org

Table 1: Crystallographic Data for Select Lithium Tellurate Compounds from Single Crystal XRD

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Lithium Tellurite | Li₂TeO₃ | Monoclinic | C2/c | wikipedia.org |

| Lithium Cobalt Tellurate | Li₃Co₁.₀₆(₁)TeO₆ | Orthorhombic | Fddd | rsc.orgresearchgate.net |

The coordination of lithium is also variable. In Li₇(TeO₃)₃F, the structure is composed of LiO₃F and LiO₄ tetrahedra. acs.org In other compounds, such as lithium-containing garnets like Li₃Gd₃Te₂O₁₂, lithium atoms are found in specific coordination environments within the larger framework. researchgate.net The connectivity of these polyhedra defines the architecture of the material. For example, in BaLiTe₂O₅X (X = Cl, Br), TeO₃ and TeO₄ polyhedra share corners to form [Te₂O₅]∞ chains, which are then bridged by LiO₃ polyhedra to create layers. rsc.org In vanadium-doped lithium tellurite glasses, structural units can include TeO₄, TeO₃, TeO₆, VO₄, and VO₅. aip.org The study of these coordination environments is critical, as they influence properties like ionic conductivity, which is affected by the geometry of lithium diffusion pathways. rsc.orgresearchgate.net

Electron Diffraction Techniques for Nanoscale Structural Analysis

Electron diffraction (ED) is a powerful technique for structural analysis at the nanoscale, complementing X-ray diffraction methods. acs.org Due to the strong interaction of electrons with matter, ED can obtain diffraction patterns from crystals that are far too small for conventional SC-XRD, even down to nanometer size. acs.org This makes it particularly suitable for studying nanocrystalline materials, finely grained polycrystalline aggregates, and localized structural details.

One of the key advantages of ED is the ability to identify light atoms, such as lithium, in the presence of heavier atoms, which can be challenging with X-rays. acs.org Techniques like 3D electron diffraction can provide complete crystal structure solutions from nanocrystals. While specific applications of electron diffraction for a comprehensive structural analysis of this compound are not widely documented in the provided context, the technique has been used to determine unit-cell parameters in complex oxides like Li₃Mg₂TaO₆. researchgate.net Given the increasing interest in nanostructured materials for applications such as batteries, the use of electron diffraction to probe the atomic structure of nanocrystalline this compound phases represents a significant area for future research. acs.orgmdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | - |

| Lithium Tellurite | Li₂TeO₃ |

| Lithium Oxide | Li₂O |

| Lithium Hydroxide (B78521) | LiOH |

| Lithium Carbonate | Li₂CO₃ |

| Tellurium Dioxide | TeO₂ |

| Lithium Fluoride | LiF |

| Lithium Fluoride Tellurite | Li₇(TeO₃)₃F |

| Lithium Cobalt Tellurate | Li₃Co₁.₀₆(₁)TeO₆ |

| Silver Germanium Telluride | Ag₈GeTe₆ |

| Barium Lithium Tellurite Halide | BaLiTe₂O₅X (X = Cl, Br) |

| Lithium | Li |

| Lithium Gadolinium Tellurate | Li₃Gd₃Te₂O₁₂ |

| Vanadium Pentoxide | V₂O₅ |

| Lithium-Zinc-Tellurite | - |

| Lithium Hexatellurate(VI) | Li₆(TeO₆) |

| Zinc Tellurite | Zn₂Te₃O₈ |

| Lithium Ditellurite | Li₂Te₂O₅ |

| Lithium Cobalt Nanoferrite | Li₀.₅-x/₂CoₓFe₂.₅-x/₂O₄ |

Local Structure Probing in Amorphous Lithium Tellurates

The absence of long-range order in amorphous materials necessitates the use of specialized techniques to understand their structure on a local scale. vaia.comwikipedia.org In amorphous this compound systems, probing the short-range order, which refers to the regular and predictable arrangement of atoms over short distances, is crucial for understanding their physical and chemical properties. wikipedia.orgresearchgate.net Techniques such as neutron and X-ray diffraction, nuclear magnetic resonance (NMR), and X-ray absorption spectroscopy (XAS) are instrumental in elucidating the coordination environments, bond lengths, and structural units within these glasses. uio.noazoquantum.comgoldschmidtabstracts.infoias.ac.in

Investigations using high-energy X-ray and neutron diffraction have provided significant insights into the atomic arrangement of this compound glasses. researchgate.net These studies reveal that the fundamental building blocks of the tellurite glass network are TeO₄ trigonal bipyramids and TeO₃ trigonal pyramids. researchgate.net The addition of a network modifier like lithium oxide (Li₂O) influences the prevalence of these units. As the concentration of Li₂O increases, the tellurium-oxygen (Te-O) coordination number tends to decrease. researchgate.net This is attributed to the conversion of TeO₄ units into TeO₃ trigonal pyramids, a process that involves the creation of non-bridging oxygens (NBOs). researchgate.netbohrium.com

Neutron and X-ray scattering analyses on xLi₂O–(100 − x)TeO₂ glasses have quantified key structural parameters. The results from these diffraction studies are often modeled using techniques like Reverse Monte Carlo (RMC) to generate three-dimensional atomic configurations that are consistent with the experimental data. researchgate.netresearchgate.net These models provide detailed information on bond lengths and coordination numbers. For instance, in lithium tellurite glasses, the first Te–O bond distance peak is typically observed in the range of 1.85–1.90 Å. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful local probe, particularly for understanding the environments of specific nuclei like ⁷Li. uio.noualberta.ca Although detailed ⁷Li NMR studies specifically on amorphous this compound are not extensively reported in the provided context, the technique is widely applied to lithium-bearing glasses to resolve different lithium sites and study their local structure and dynamics. ualberta.caacs.org Similarly, ¹²⁵Te NMR spectroscopy is a valuable tool for studying the compositional evolution of the network structure in tellurite glasses, distinguishing between structural units like TeO₄ and TeO₃. bohrium.com

X-ray Absorption Spectroscopy (XAS), encompassing Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is another element-specific technique used to probe local atomic arrangements. rrcat.gov.inicm.edu.plresearchgate.net EXAFS can provide precise information on the bond lengths and coordination numbers of the absorbing atom's immediate neighbors, while XANES is sensitive to the geometrical arrangement and oxidation state of the absorbing atom. ias.ac.inchalcogen.ro For example, studies on related amorphous tellurium have used EXAFS to show that the primary chain structure remains intact while secondary structures are disrupted. nih.gov In lead tellurite glasses, EXAFS has been used to confirm the local coordination units. researchgate.net

The detailed findings from these research efforts provide a comprehensive, albeit complex, picture of the local structure in amorphous lithium tellurates.

Detailed Research Findings

Diffraction studies have yielded specific structural parameters for this compound glass systems. The data below is derived from analyses of xLi₂O–(100 − x)TeO₂ and related vanadate-lithium-tellurite glasses.

Table 1: Interatomic Distances in Lithium Tellurite Glasses This table presents the typical bond lengths for various atomic pairs as determined by diffraction studies.

| Atomic Pair | Bond Length (Å) |

| Te–O | 1.85 – 1.90 |

| Li–O | 1.85 – 2.15 |

| O–O | 2.70 – 2.80 |

| Data sourced from reference researchgate.net |

Table 2: Coordination Numbers and Bond Angles in Lithium Tellurite Glasses This table summarizes the average coordination numbers and bond angle ranges for the constituent atoms.

| Parameter | Value |

| Avg. Te–O Coordination | Decreases with increasing Li₂O |

| Avg. V–O Coordination | Decreases from 5.12 to 3.81 |

| O–Te–O Bond Angle | 86° – 89° |

| O–Li–O Bond Angle | 80° – 85° |

| O–V–O Bond Angle | 82° – 87° |

| Note: V-O data is from studies on xV₂O₅–(25 − x)Li₂O–75TeO₂ glasses, included for comparative insight into the network structure. researchgate.net |

Spectroscopic Investigations of Electronic and Vibrational Properties in Lithium Tellurate Systems

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and crystal lattices. In the context of lithium tellurate (B1236183) systems, it is instrumental in identifying the fundamental structural units and understanding how the glass network evolves with changes in composition.

Identification of Tellurium-Oxygen Structural Units (e.g., TeO₄, TeO₃, TeO₃+₁ units)

The structure of tellurite (B1196480) glasses, including lithium tellurate, is primarily composed of two fundamental building blocks: trigonal bipyramidal (tbp) TeO₄ units and trigonal pyramidal (tp) TeO₃ units. weebly.comresearchgate.net Raman spectra of these glasses exhibit characteristic bands corresponding to the vibrational modes of these units. The TeO₄ units have two axial and two equatorial oxygen atoms, with a lone pair of electrons occupying one of the equatorial sites. osti.gov The TeO₃ units are formed when a TeO₄ unit is modified by the addition of a network modifier like Li₂O, leading to the creation of non-bridging oxygens (NBOs). researchgate.netijesi.org Additionally, TeO₃+₁ polyhedra are considered as intermediate structural units. ijesi.orgijoer.in

The assignment of Raman bands to specific vibrational modes of these structural units is crucial for structural analysis. The following table summarizes the typical Raman shifts observed for different tellurium-oxygen units in tellurite-based glasses.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Unit | Reference |

| ~450 | Bending vibrations of Te-O-Te linkages | TeO₄, TeO₃+₁, TeO₃ | ijesi.org |

| ~660-685 | Stretching vibrations of Te-O bonds in TeO₄ units | TeO₄ | tandfonline.com |

| ~720-775 | Stretching vibrations of Te-O bonds in TeO₃ units | TeO₃ | tandfonline.com |

| ~717-721 | Stretching vibrations of Te-O⁻ and Te=O bonds with NBOs | TeO₃ | researchgate.net |

| ~733-773 | Stretching vibrations of TeO₃/TeO₃+₁ units | TeO₃, TeO₃+₁ | researchgate.net |

Analysis of Network Structure Evolution with Compositional Variation

The composition of this compound glasses significantly influences their network structure. Raman spectroscopy is effectively used to monitor the structural transformations that occur with varying concentrations of Li₂O or other modifying oxides. An increase in the concentration of a network modifier generally leads to the conversion of TeO₄ units into TeO₃ units. weebly.comiaea.org This transformation is accompanied by the formation of non-bridging oxygens (NBOs), which alters the connectivity and properties of the glass network. researchgate.net

For instance, studies on lithium borotellurite glasses have shown that as the B₂O₃ content increases (and consequently the relative Li₂O content changes), there is a clear transition from TeO₄ trigonal bipyramids to TeO₃ trigonal pyramids with terminal oxygens, as evidenced by the changes in the corresponding Raman bands. weebly.com Similarly, in erbium-doped zinc lithium antimony sodalime tellurite glasses, an increase in erbium concentration leads to a disruption of the glass network, indicated by a decrease in the intensity of the Raman band associated with the Te-O-Te vibration mode. ijesi.org This demonstrates the sensitivity of Raman spectroscopy in tracking the evolution of the glass structure with compositional changes.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy complements Raman spectroscopy by providing information about the vibrational modes of chemical bonds, particularly those that are infrared active. It is a valuable tool for characterizing the various bond linkages within the this compound glass network.

Characterization of Bond Linkages (e.g., Nb–O, Te–O–Te, O–Te–O)

FTIR spectra of tellurite glasses reveal absorption bands corresponding to the stretching and bending vibrations of different chemical bonds. The primary linkages of interest in this compound systems are the Te-O bonds within the tellurium-oxygen polyhedra and the bridging Te-O-Te bonds that form the glass network.

The introduction of other oxides, such as Nb₂O₅, into the this compound glass matrix can be detected through FTIR. For example, the stretching vibrations of Nb-O bonds in [NbO₆] octahedra are observed in the FTIR spectra of niobate-tellurite glasses. tandfonline.com The characteristic vibrational bands for various linkages are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Bond Linkage | Reference |

| ~468 | Symmetrical stretching or bending vibrations | Te–O–Te | tandfonline.com |

| ~630 | Stretching vibrations of TeO₄ tbp's | Te–O | weebly.com |

| ~661 | Stretching vibrations of Te-O bonds in [TeO₄] tbp units | Te–O | tandfonline.com |

| ~669 | Stretching vibration of equatorial and axial Te-O bonds | Te–O | scialert.net |

| ~760 | Stretching of TeO₃+₁ and TeO₃ structural units | Te–O | weebly.com |

| ~787 | Stretching vibrations of Te-O bonds in [TeO₃] tp units | Te–O | tandfonline.com |

| ~930 | Stretching vibrations of Nb-O bonds in [NbO₆] octahedra | Nb–O | tandfonline.com |

The position and intensity of these bands can provide insights into the coordination environment of the cations and the degree of polymerization of the glass network. For instance, the conversion of TeO₄ to TeO₃ units upon the addition of a modifier can be observed in the FTIR spectra through the relative intensity changes of their respective characteristic bands. tandfonline.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic structure of materials by measuring the absorption of ultraviolet and visible light, which induces electronic transitions between different energy levels. libretexts.org This technique is crucial for determining key optical parameters of this compound systems, such as the optical band gap.

Analysis of Absorption Edges and Band Gap Determination

The absorption of UV-Vis radiation in a material is related to the promotion of electrons from the valence band to the conduction band. libretexts.org The energy at which a sharp increase in absorption occurs is known as the absorption edge, which is used to determine the optical band gap (Eopt) of the material. scialert.net The optical band gap is a critical parameter that dictates the electronic and optical properties of the material.

In this compound glasses, the value of the optical band gap is influenced by the composition. For example, in Eu-doped lithium tellurite glasses, the optical band gap energy for both direct and indirect transitions was found to decrease with an increase in Eu₂O₃ concentration. researchgate.net This decrease is attributed to the generation of non-bridging oxygens (NBOs), which have more loosely bound electrons compared to bridging oxygens. researchgate.net Similarly, in lithium-zinc-tellurite glasses, the addition of Li₂O leads to a decrease in the optical band gap energy. capes.gov.br

The relationship between the absorption coefficient (α) and the incident photon energy (hν) near the band edge is described by the Tauc relation: (αhν)ⁿ = A(hν - Eopt), where A is a constant and the exponent n depends on the nature of the electronic transition (n=1/2 for direct allowed transitions and n=2 for indirect allowed transitions). researchgate.netmdpi.com By plotting (αhν)ⁿ against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined.

The following table presents a summary of reported optical band gap values for various this compound-based glass systems.

| Glass System | Transition Type | Optical Band Gap (Eg) Range (eV) | Reference |

| (74.4-x)TeO₂–(4.3)Li₂O–(21.3)LiCl–(x)Eu₂O₃ | Direct | 3.173 - 3.294 | researchgate.net |

| (74.4-x)TeO₂–(4.3)Li₂O–(21.3)LiCl–(x)Eu₂O₃ | Indirect | 2.971 - 3.067 | researchgate.net |

| Li₂GeTeO₆ | - | ~5.17 (from cutoff at 240 nm) | rsc.org |

| (80−x)TeO₂−xLi₂O–20ZnO | - | Decreases with increasing Li₂O | capes.gov.br |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. mccrone.comenergy.gov The method involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. mccrone.com The binding energy of these photoelectrons is characteristic of the element from which they were emitted. Furthermore, subtle shifts in these binding energies, known as chemical shifts, provide detailed information about the formal oxidation state and local chemical environment of the atoms. jh.edu An atom in a higher positive oxidation state will exhibit a higher binding energy because of the increased coulombic interaction between the emitted electron and the ion core. jh.edu This capability makes XPS an ideal tool for analyzing the surface chemistry and oxidation states of elements in complex compounds like lithium tellurates. tascon.eu

The application of XPS to lithium-containing compounds, particularly those used in energy storage, is a well-established practice for understanding interfacial chemistry. mdpi.comosti.gov However, it presents challenges, as lithium-containing surfaces can be highly reactive, and the insulating nature of many of these compounds can lead to surface charging during analysis, which can complicate the interpretation of binding energies. osti.gov

In the context of this compound systems, such as the honeycomb layered oxide Li₄NiTeO₆, XPS is instrumental in clarifying the roles of the constituent elements. researchgate.net Analysis of the Te 3d core level spectrum for a pristine Li₄NiTeO₆ electrode shows two distinct peaks corresponding to the Te 3d₅/₂ and Te 3d₃/₂ spin-orbit doublet. The binding energies for these peaks are consistent with tellurium being in the Te⁶⁺ oxidation state. researchgate.net This indicates a stable tellurate environment on the material's surface. Upon electrochemical cycling, changes in the XPS spectra can reveal shifts in the oxidation states of the elements, providing insight into the charge compensation mechanisms. researchgate.net For instance, in studies of related tellurate-based battery materials, XPS has been used to track the redox activity of both the transition metal and the tellurium ions during charging and discharging cycles. researchgate.net

The table below summarizes typical XPS binding energy data for elements in a lithium nickel tellurate compound, demonstrating the technique's utility in identifying oxidation states.

Table 1: Representative XPS Binding Energies for Elements in a Li₄NiTeO₆ System. researchgate.net

| Core Level | Binding Energy (eV) | Inferred Oxidation State | Notes |

|---|---|---|---|

| Te 3d₅/₂ | ~576.6 eV | Te⁶⁺ | Characteristic of the tellurate group (TeO₆). |

| Te 3d₃/₂ | ~587.0 eV | Te⁶⁺ | Spin-orbit split partner to the 3d₅/₂ peak. |

| Ni 2p₃/₂ | ~855.5 eV | Ni²⁺ | Accompanied by characteristic satellite peaks. |

| O 1s | ~531.0 eV | O²⁻ | Associated with the metal-oxide lattice. |

| Li 1s | ~55.0 eV | Li⁺ | Peak position can be sensitive to surface charging. xpsfitting.com |

Electron Energy Loss Spectroscopy (EELS) for Local Chemical and Electronic Structure Probing

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique typically performed within a (Scanning) Transmission Electron Microscope ((S)TEM), which allows for the investigation of local chemical and electronic properties at the nanoscale. rsc.orgrsc.org The technique analyzes the energy distribution of fast-moving electrons after they have interacted with and passed through a thin specimen. dectris.com The energy lost by the electrons corresponds to the energy transferred to excite various processes within the sample, providing a wealth of information. rsc.org

An EELS spectrum is generally divided into two main regions:

Low-Loss Region (<50 eV): This region is dominated by the zero-loss peak (electrons that passed through without losing energy) and plasmon peaks, which arise from collective excitations of valence electrons. rsc.org Analysis of the low-loss spectrum can reveal information about the material's band gap, dielectric constant, and interband transitions. rsc.orgdectris.com This region is particularly useful for studying beam-sensitive materials, as it requires lower electron doses compared to the high-loss region. rsc.org

High-Loss or Core-Loss Region (>50 eV): This region contains characteristic ionization edges corresponding to the energy required to excite inner-shell (core) electrons to unoccupied states. rsc.orgdectris.com The position of an edge identifies the element, while the intensity can be used for quantification. dectris.com The fine structure near the onset of the edge, known as the Energy Loss Near-Edge Structure (ELNES), is analogous to X-ray Absorption Near-Edge Structure (XANES) and is highly sensitive to the local electronic structure, such as the oxidation state and coordination environment of the probed atom. rsc.orgresearchgate.net

Probing lithium with EELS presents specific challenges. The Li K-edge is at a very low energy (~55 eV), placing it close to the intense plasmon-loss region, which can make background subtraction and accurate analysis difficult. globalsino.comeels.info Furthermore, many lithium compounds are susceptible to damage from the high-energy electron beam. globalsino.com

In the study of this compound systems, EELS can provide unique, spatially-resolved insights that are complementary to surface-averaged techniques like XPS. For example, EELS could be used to map the elemental distribution of lithium, tellurium, and oxygen across a nanoparticle or at an interface with nanoscale resolution. By analyzing the ELNES of the O K-edge and Te M- or L-edges, one could probe the local density of unoccupied states and investigate how the bonding and oxidation states change upon lithiation or delithiation. The low-loss region could be used to measure the local band gap of the this compound material.

The following table outlines the type of information that can be extracted from the EELS analysis of a hypothetical this compound compound.

Table 2: Potential EELS Analysis of a this compound System.

| EELS Edge | Approximate Energy Loss (eV) | Information Obtainable | Reference |

|---|---|---|---|

| Li K-edge | ~55 eV | Presence and quantification of lithium; analysis is challenging due to proximity to plasmon peaks and beam sensitivity. | globalsino.comeels.info |

| Te M₄,₅-edge | ~572 eV | Elemental mapping of tellurium; ELNES analysis can provide information on the Te oxidation state and local coordination. | rsc.org |

| O K-edge | ~532 eV | Elemental mapping of oxygen; ELNES reveals information about hybridization between O 2p orbitals and metal (Te, etc.) d-orbitals, indicating changes in covalent bonding. | researchgate.net |

| Low-Loss Spectrum | 0 - 50 eV | Determination of plasmon energy, which relates to valence electron density. Measurement of the material's band gap and dielectric function. | rsc.orgdectris.com |

Theoretical and Computational Modeling of Lithium Tellurate Systems

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure (or principally the electron density) of many-body systems.

Investigation of Thermodynamic Stability and Electronic Structures

DFT calculations have been employed to explore the thermodynamic stability and electronic properties of lithium tellurate (B1236183) compounds. Studies on crystalline Li₂TeO₃ have shown it to be a wide-bandgap semiconductor. arxiv.orgarxiv.orgresearchgate.net The calculated electronic structure reveals an energy gap of 3.71 eV, suggesting its potential for various semiconducting applications. arxiv.org The analysis of the partial density of states (PDOS) indicates that the O 2p states are the primary contributors to both the valence and conduction bands, playing a significant role in its semiconducting nature. arxiv.org

Furthermore, the stability of tellurium-based materials in electrochemical systems has been investigated. For instance, DFT calculations have been used to assess the thermodynamic stability of interfaces between cathode materials and electrolytes in lithium-ion batteries. rsc.org In the context of Ni-rich layered oxides, doping with tellurium has been shown to enhance structural stability. researchgate.netnih.gov The strong Te-O bonds can constrain the transition metal-oxygen slabs and prevent oxygen release from the surface, thereby improving the stability of the lattice framework, especially at high voltages. researchgate.netnih.gov

The electronic properties of Li₂TeO₃ are also tunable. Applying an external electric field can cause a significant reduction in the band gap, eventually leading to metallic behavior. arxiv.orgresearchgate.net This transition is attributed to the shifting of the conduction and valence bands towards the Fermi level. arxiv.org

A table summarizing the calculated electronic properties of Li₂TeO₃ is presented below.

| Property | Calculated Value | Reference |

| Crystal Structure | Monoclinic | arxiv.orgarxiv.orgresearchgate.net |

| Band Gap (Eg) | 3.71 eV | arxiv.org |

| Key Contributing States | O 2p | arxiv.org |

Adsorption Behavior and Interaction Energies in Lithium Telluride Anodes

DFT calculations are instrumental in understanding the adsorption behavior and interaction energies at the electrode-electrolyte interface in lithium-tellurium batteries. Research has focused on the interaction of lithium polysulfides with various host materials, a concept that can be extended to lithium polytellurides. For example, studies on tellurium-doped materials have shown strong binding energies with lithium polysulfides, which is crucial for mitigating the shuttle effect in batteries. rsc.org

In the context of lithium-tellurium (Li-Te) batteries, metal tellurides like CuTe have been investigated as host materials for tellurium. DFT calculations revealed that CuTe monolayers exhibit a strong anchoring effect on lithium polytellurides, with a significant adsorption energy of -3.511 eV. researchgate.netnih.gov This strong interaction is vital for enhancing electrochemical reaction dynamics. researchgate.netnih.gov

Furthermore, the adsorption of electrolyte solvents on electrode materials has been studied. For CuTe, moderate adsorption energies for common electrolyte solvents have been calculated, suggesting strong but non-disruptive binding. researchgate.net The adsorption energies of lithium ions with these solvents also indicate the stability of the system in typical electrolyte environments. researchgate.net

The table below presents calculated adsorption energies relevant to lithium telluride anodes.

| Interacting Species | Substrate | Adsorption Energy (eV) | Reference |

| Lithium Polytellurides | CuTe Monolayer | -3.511 | researchgate.netnih.gov |

| Lithium Ion (with solvents) | CuTe Monolayer | -0.359 to -0.648 | researchgate.net |

| Lithium Ion | SiO₂@C | -1.2326 | mdpi.com |

| Lithium Ion | Graphene/Blue-Phosphorus | 2.47 | rsc.org |

These findings highlight the importance of the electrode material's surface chemistry in controlling the electrochemical performance of Li-Te batteries.

Contributions of Structural Units to Macroscopic Properties (e.g., SHG response)

The macroscopic properties of materials, such as the second-harmonic generation (SHG) response in nonlinear optical (NLO) materials, are fundamentally linked to their crystal structure and the arrangement of their constituent structural units. DFT calculations provide a framework to understand these relationships.

In telluromolybdate compounds, it has been shown that the SHG response is complexly dependent on the geometry of the functional units (e.g., AO₆ and TeO₄ polyhedra) and the orbital character at the valence band edge. acs.org The degree of covalency between the cation and oxygen ligands can dominate over purely geometric contributions. acs.org While a local dipole model of the polyhedral units can account for a non-zero SHG response, it is often insufficient to explain the magnitude of the response without considering the electronic structure. acs.org

Studies on various NLO compounds have revealed that while anions generally provide a larger total contribution to the SHG response, a large, polarizable metal cation can contribute more than an individual anion. researchgate.net The contribution of an individual anion is weakened by covalent bonding with surrounding cations. researchgate.net

The following table summarizes key findings on the contributions of structural units to SHG response.

| Material System | Key Finding | Reference |

| General Noncentrosymmetric | SHG tensor is a linear combination of contributions from symmetry-adapted distortion modes. | acs.org |

| ATeMoO₆ (A = Mg, Zn, Cd) | SHG response depends on both the geometry of functional units and the A-O bond covalency. | acs.org |

| Various NLO compounds | Anion contribution is weakened by covalent bonding with cations. | researchgate.net |

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations are a powerful tool for studying the dynamic behavior of materials, providing insights into processes like ion diffusion and thermal stability.

Simulation of Ion Diffusion Pathways and Barriers

AIMD simulations are crucial for understanding the mechanisms of lithium-ion diffusion in electrode and electrolyte materials. These simulations can reveal the pathways ions take through a crystal lattice and the energy barriers associated with this movement.

In the context of lithium-tellurium systems, AIMD has been used to investigate Li-ion diffusion in potential anode materials. For example, studies on α-tellurene monolayers have shown that the diffusion barrier for Li-ions is 0.23 eV. acs.org This low diffusion barrier is comparable to other 2D anode materials and is critical for good rate capability in batteries. acs.org Similarly, AIMD simulations of lithium-tellurium compounds have been performed to understand lithium diffusivity at various temperatures. arxiv.org

The methodology for these simulations typically involves setting up a supercell of the material and running the simulation at a constant temperature (NVT ensemble) using a thermostat to control the temperature. acs.orgndsu.edu The trajectories of the ions are then analyzed to determine diffusion pathways and calculate diffusion coefficients and activation energies. researchgate.netnih.gov

The table below presents calculated lithium diffusion barriers in various materials, providing a comparative view.

| Material | Diffusion Barrier (eV) | Reference |

| α-Tellurene | 0.23 | acs.org |

| Li₄Ti₅O₁₂ (to 8a site) | 0.40 | rsc.org |

| CuTe Monolayer | Low activation energy for Li diffusion | researchgate.netnih.gov |

| Te-doped Li₂S | Lowered diffusion energy barrier | acs.org |

Evaluation of Material Stability at Elevated Temperatures

The stability of materials at elevated temperatures is critical for the safety and performance of many energy storage and electronic devices. AIMD simulations provide a means to assess this thermal stability by simulating the behavior of the material's crystal structure at high temperatures.

For instance, AIMD simulations have been used to confirm the stability of metal telluride monolayers, such as CuTe and FeTe, at temperatures up to 400 °C. researchgate.netnih.gov These simulations involve running the molecular dynamics calculations for a period of time at the desired temperature and observing whether the material's structure remains intact or undergoes decomposition or significant structural changes. researchgate.netnih.gov

Similarly, the thermal stability of cathode materials for lithium-ion batteries has been investigated using AIMD. rsc.org Simulations of the interface between a charged cathode and a solid electrolyte at various temperatures revealed that while some electrolyte decomposition may occur at higher temperatures (e.g., 130-250 °C), the cathode structure can remain relatively stable. nih.gov The methodology often involves gradually heating the system and analyzing the structural evolution through radial distribution functions and coordination number analysis. chemrxiv.orgdiva-portal.org

The results from these simulations are crucial for predicting the operational limits of materials and for designing more robust and safer devices.

Machine Learning and High-Throughput Screening for Material Design

The discovery and optimization of novel materials like lithium tellurates for energy storage applications are significantly accelerated by the integration of machine learning (ML) and high-throughput screening (HTS) techniques. github.ioarxiv.org These computational strategies allow for the rapid exploration of vast chemical and structural spaces, moving beyond traditional, time-consuming experimental methods. energy.govuu.se By building predictive models from large datasets, researchers can identify promising candidate materials with desired properties, such as high ionic conductivity or electrochemical stability, before their synthesis and characterization. energy.govarxiv.org

High-throughput computational screening systematically evaluates a large number of potential compounds using first-principles calculations, such as Density Functional Theory (DFT). arxiv.orgoaepublish.com This process generates extensive datasets on material properties. github.iooaepublish.com For tellurate-based systems, HTS can be employed to screen different elemental substitutions or structural polymorphs to identify novel compositions with enhanced electrochemical performance. researchgate.netresearchgate.net For instance, a hierarchical screening workflow can down-select candidates based on successive property evaluations, such as thermodynamic stability, voltage, and ionic mobility, ensuring that only the most promising materials advance to more computationally intensive analysis or experimental validation. researchgate.net

Machine learning complements HTS by learning the complex relationships between a material's structure and its properties. energy.gov Various ML algorithms, including artificial neural networks (ANN), Gaussian approximation potentials (GAP), and moment tensor potentials (MTP), are trained on data from DFT calculations. osti.gov These trained models, often referred to as machine-learned interatomic potentials (MLIPs), can predict the properties of new, uncalculated structures with an accuracy approaching that of DFT but at a fraction of the computational cost. osti.govosti.gov This allows for the exploration of much larger configurational spaces, which is particularly crucial for disordered systems like some lithium-based rocksalts. osti.gov In the context of lithium tellurates, ML models can predict key performance metrics like average intercalation voltage and ionic diffusion barriers, guiding the design of new materials. energy.govosti.gov The reverse design of materials, where a target property is defined first to find satisfactory structures, is also a feasible approach with machine learning. energy.gov

Table 1: Application of Machine Learning Models in Battery Material Design

| Machine Learning Model | Application Area | Predicted Properties | Reference |

|---|---|---|---|

| Artificial Neural Network (AENET) | Lithium-based disordered rocksalts (LDRs) | Energy predictions, average Li-intercalation voltages | osti.gov |

| Moment Tensor Potential (MTP) | Lithium-based disordered rocksalts (LDRs) | Atomic forces | osti.gov |

| Logistic Regression | Lithium-containing solid materials | Screening for high ionic conductivity | uu.searxiv.org |

| Crystal Graph Convolutional Neural Networks (CGCNN) | General crystalline materials | Average voltage, specific capacity, oxidation potential | ucsd.edu |

| MEGNet | Ni-rich cathode materials (e.g., NMC811) | Equilibrium structure and energy | ucsd.edu |

Computational Electrochemistry for Interfacial Phenomena

The performance and longevity of lithium-ion batteries are critically dependent on the electrochemical phenomena occurring at the interface between the electrode and the electrolyte. ucsd.educapes.gov.br For lithium tellurate electrodes, understanding the formation and properties of the Solid Electrolyte Interphase (SEI) is paramount. researchgate.netosti.gov Computational electrochemistry, utilizing methods like Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), provides atomic-level insights into these complex interfaces. github.iouu.seoaepublish.com

DFT calculations are a powerful tool for investigating the thermodynamics and kinetics of interfacial reactions. ucsd.eduifpenergiesnouvelles.com For telluride-based cathodes, DFT has been used to study the adsorption and stability of electrolyte components and their decomposition products on the electrode surface. researchgate.net These calculations can determine the adsorption energies of lithium polytellurides on various host materials, revealing the strength of the anchoring effect which is crucial for mitigating the shuttle effect in Li-Te batteries. researchgate.net For example, studies on metal telluride monolayers (CuTe, FeTe) have shown that strong binding interactions can significantly enhance electrochemical reaction dynamics. researchgate.net Furthermore, DFT can elucidate the intrinsic electronic conductivity of materials and predict the stability of the electrode-electrolyte interface. ucsd.edu

Ab initio molecular dynamics simulations offer a dynamic picture of the interface, allowing researchers to model the formation of the SEI layer and the transport of ions across it. energy.govosti.gov AIMD can simulate the explicit reduction of electrolyte solvents at the electrode surface and track the subsequent chemical evolution, providing a bottom-up understanding of the SEI's composition and structure. oaepublish.com For telluride systems, AIMD simulations have been used to confirm the thermodynamic stability of the materials at operating temperatures and to study the diffusion pathways and activation energies for lithium ions at the interface. researchgate.net A low diffusion barrier is critical for achieving high rate capability. By applying an external electric field in the simulation, it is possible to model the interface under charging/discharging conditions, observing phenomena like the migration of ions and structural rearrangements at the electrode surface. osti.gov This multi-pronged computational approach is essential for designing stable and efficient interfaces for next-generation this compound batteries. researchgate.netrsc.org

Table 2: Computational Studies of Interfacial Phenomena in Telluride-Based Electrodes

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Lithium Polytellurides on CuTe monolayer | Strong adsorption energy (-3.511 eV) indicating a significant anchoring effect. Low activation barrier (0.297 eV) for Li₂Te conversion. | researchgate.net |

| DFT | Solvents (e.g., DEC, DMC, DOL) on CuTe | Moderate solvent adsorption energies (-43.4 to -54.3 kJ/mol) suggest strong but non-disruptive binding. | researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | CuTe and FeTe monolayers | Confirmed thermodynamic stability at temperatures up to 400 °C. | researchgate.net |

| DFT / AIMD | Sb₀.₆₇Bi₁.₃₃Te₃ catalyst in Li-CO₂ battery | Calculation of electrode electrical conductivity and CO₂ reduction mechanism on the catalyst surface. | arxiv.orgresearchgate.netarxiv.org |

| DFT | Na₂(Sb₂/₆Te₃/₆Vac₁/₆) in Na-metal battery | Revealed thermodynamic stability of Na atoms on the surface, leading to planar wetting and prevention of dendrites. | researchgate.net |

Defect Chemistry and Non Stoichiometry in Lithium Tellurate Phases

Point Defect Formation and Migration Mechanisms

Point defects, which are zero-dimensional disruptions in the crystal lattice, are crucial for enabling ionic diffusion. acs.orgfiveable.me In lithium-containing oxides like lithium tellurate (B1236183), the primary point defects are vacancies and interstitials. acs.org A vacancy is an empty lattice site where an atom is missing, while an interstitial defect occurs when an atom occupies a site that is normally vacant in the ideal crystal structure. acs.orgfiveable.me

The formation of these defects can be intrinsic, arising from thermal activation, or extrinsic, introduced by doping with foreign atoms. acs.orgfiveable.me In intrinsic defect formation, an atom can move from its regular lattice site to an interstitial position, creating a vacancy-interstitial pair known as a Frenkel defect. fiveable.me Alternatively, paired vacancies of oppositely charged ions, called Schottky defects, can form to maintain charge neutrality. fiveable.mersc.org The energy required to form these defects varies, with lithium Frenkel defects often being one of the most energetically favorable intrinsic processes in lithium-containing oxides. mdpi.com

Once formed, these point defects facilitate the migration of lithium ions through the lattice. xmu.edu.cn The primary mechanisms for Li-ion migration are the vacancy mechanism and the interstitial mechanism. researchgate.net

Vacancy Mechanism: A lithium ion moves from its lattice site to an adjacent vacant site. The rate of diffusion is dependent on both the concentration of vacancies and the energy barrier for the ion to hop into the vacancy. acs.orgxmu.edu.cn

Interstitial Mechanism: An interstitial lithium ion moves from one interstitial site to another. This mechanism is often faster than the vacancy mechanism as interstitial ions are typically more mobile. acs.orgnih.gov

Role of Vacancies and Interstitials in Ionic Conduction

The ionic conductivity (σ) of a material is directly proportional to the concentration (n) and mobility (μ) of its charge carriers, which in the case of lithium tellurate are the mobile lithium ions. fiveable.me Both vacancies and interstitials play a pivotal role in determining these two factors.

Vacancies are essential for the vacancy-mediated diffusion mechanism. acs.org A higher concentration of lithium vacancies provides more pathways for Li+ ions to move through the crystal structure. However, the creation of vacancies must be charge-compensated. In non-stoichiometric compounds, a deficiency in lithium (creating Li vacancies) can occur. redalyc.org Aliovalent doping, the substitution of an ion with one of a different charge, is a common strategy to intentionally introduce vacancies to enhance ionic conductivity. fiveable.mechemrxiv.org

Interstitials , specifically lithium interstitials, act as the charge carriers in the interstitial diffusion mechanism. acs.org When interstitial defects correspond to the mobile ions themselves, they can significantly increase conductivity. acs.org The presence of a high concentration of mobile interstitial Li+ ions is a key feature of many fast-ion conductors. nih.gov In some structures, increasing the lithium content beyond the stoichiometric amount, a process known as "stuffing," can introduce additional Li+ into interstitial sites, thereby boosting ionic conductivity. berkeley.eduberkeley.edu This stuffing can lead to strong interactions between lithium ions, which may facilitate concerted motion and enhance diffusion. berkeley.edu

Influence of Doping on Defect Concentrations and Transport

Doping, the intentional introduction of impurities into a material, is a powerful technique to manipulate defect concentrations and enhance the transport properties of solid electrolytes like this compound. ndsu.edu The effect of a dopant depends on several factors, including its valence (charge) and ionic radius relative to the host ions. rsc.org

Aliovalent Doping: This involves substituting a host cation with a dopant of a different charge. To maintain charge neutrality in the crystal, this substitution must be compensated by the creation of other defects, such as vacancies or interstitials. acs.orgmdpi.com

Creating Vacancies: Substituting a portion of Te⁶⁺ in a hypothetical Li₂TeO₄ with a lower-valent cation (e.g., a +5 or +4 ion) would require the creation of lithium vacancies to maintain charge balance, thereby increasing the concentration of charge carriers for a vacancy-based diffusion mechanism.

Creating Interstitials: Substituting a cation with a higher-valent one can be compensated by the creation of lithium interstitials. Similarly, substituting Li⁺ with a higher-valent cation can increase the concentration of Li vacancies. For example, doping LiTa₂PO₈ with Te⁴⁺ at the Ta⁵⁺ site facilitates the incorporation of additional Li⁺ ions into the structure to maintain charge neutrality, enhancing ionic conductivity. researchgate.net

Isovalent Doping: This involves substituting a host ion with a dopant of the same charge but different size. While this does not directly create charge-compensating defects, the difference in ionic radius can induce lattice strain. mdpi.com This strain can alter the local environment of the lithium ions, potentially weakening the Li-O bonds and changing the size of the "bottlenecks" through which ions must pass, thereby lowering the activation energy for migration. researchgate.net For instance, doping with larger ions can expand the lattice, creating wider pathways for lithium-ion transport. researchgate.net

The synergy between the type of dopant and the intrinsic lithium concentration is crucial. At low Li-ion concentrations, doping with large cations might be more effective at increasing conductivity, whereas at high Li-ion concentrations, smaller dopants may be more beneficial. rsc.org

The following table summarizes the effects of different doping strategies on the ionic conductivity of various lithium-containing materials, providing insights applicable to this compound systems.

| Host Material System | Dopant/Additive | Effect on Defects and Structure | Impact on Ionic Conductivity | Reference |

| Zinc-Tellurite Glass | Li₂O | Generates new crystalline phases (e.g., Li₆(TeO₆), Li₂Te₂O₅); increases mobile Li⁺ ions. | Enhanced from 10⁻⁹ S/cm to 2.4 x 10⁻⁷ S/cm. | utm.myutm.my |

| LiTa₂PO₈ (LTPO) | Te⁴⁺ (at Ta⁵⁺ site) | Increases Li content; expands lattice; weakens Li-O bonds. | Increased fourfold to 4.5 x 10⁻⁴ S cm⁻¹; activation energy lowered. | researchgate.net |

| Lithium-Silicate Glass | TeO₂ | Increases the number density of Li⁺ ions. | Increased conductivity by ~14%. | semanticscholar.orgmdpi.com |

| Li₇La₃Zr₂O₁₂ (LLZO) | Al, Ga, Ta (Triple-doping) | Stabilizes conductive cubic phase; optimizes Li concentration. | Achieved 3.6 × 10⁻⁴ S cm⁻¹ with lower activation energy. | mdpi.com |

Electrochemical Reaction Mechanisms and Ion Transport in Lithium Tellurate Materials

Lithiation/Delithiation Reaction Pathways

The electrochemical reactions in many tellurium-based electrode materials, including lithium tellurate (B1236183), are distinct from simple intercalation processes. They often involve more complex transformations that include conversion and alloying mechanisms. These pathways for lithiation (discharge) and delithiation (charge) can be asymmetric, following different routes determined by kinetics and thermodynamics. osti.gov During lithiation, the process is often kinetically driven, while delithiation tends to follow a path closer to the thermodynamic ground state. osti.gov

The lithiation of lithium tellurate (Li₂TeO₃) is understood to proceed through a conversion reaction. In this process, the initial Li₂TeO₃ structure is broken down upon reaction with lithium ions. This decomposition leads to the formation of elemental tellurium (Te) and lithium oxide (Li₂O).

Following the initial conversion, the newly formed elemental tellurium undergoes an alloying reaction with lithium ions to create various lithium-tellurium alloys (LiₓTe). This combined "conversion-cum-alloying" mechanism is characteristic of many metal oxide and chalcogenide electrodes. The process can be summarized by the following reaction steps during lithiation:

Conversion Reaction: Li₂TeO₃ + 4Li⁺ + 4e⁻ → Te + 3Li₂O

Alloying Reaction: Te + xLi⁺ + xe⁻ ↔ LiₓTe

The delithiation process involves the dealloying of LiₓTe back to elemental Te, followed by a reconversion reaction. However, the reconversion of Te and Li₂O back to the original Li₂TeO₃ structure is often challenging and can be incomplete, which may contribute to capacity fade over repeated cycles. osti.gov This imperfect reconversion is a common issue in conversion-type materials, where the reformation of the initial ternary oxide requires high activation energy. osti.gov

The dynamics of the alloying/dealloying process between tellurium and lithium are crucial for the electrode's capacity and rate performance. Tellurium can alloy with lithium to form phases such as Li₂Te. researchgate.net This reaction is associated with a significant theoretical capacity but also a large volume expansion, which can be over 100% and poses a challenge to the structural integrity of the electrode. osti.govrsc.org

The alloying/dealloying reactions occur at distinct voltage plateaus. For instance, the reaction of Te with lithium ions to form Li₂Te typically occurs at potentials around 1.5 V versus Li/Li⁺. researchgate.net The reversibility of this process is critical for the battery's cycle life. Ex-situ X-ray diffraction studies on similar telluride systems, like Ga₂Te₃, have confirmed the restoration of the initial phase after a full charge/discharge cycle, demonstrating the potential for highly reversible alloying/dealloying mechanisms. mdpi.com The efficiency and stability of these dynamics are often enhanced by creating composite structures, for example with carbon, which helps buffer the volume changes and improve electronic conductivity. rsc.org

| Process | Reaction | Description |

| Conversion | Li₂TeO₃ + 4Li⁺ + 4e⁻ → Te + 3Li₂O | Breakdown of the initial this compound structure. |

| Alloying | Te + 2Li⁺ + 2e⁻ → Li₂Te | Formation of lithium-tellurium alloy. researchgate.net |

| Dealloying | Li₂Te → Te + 2Li⁺ + 2e⁻ | Extraction of lithium from the alloy. researchgate.net |

| Reconversion | Te + 3Li₂O → Li₂TeO₃ + 4Li⁺ + 4e⁻ | Theoretical reformation of the original compound. |

Solid Electrolyte Interphase (SEI) Formation and Evolution

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial electrochemical cycles. mendeley.com Its formation is a result of the reductive decomposition of electrolyte components. osti.gov An ideal SEI is electronically insulating but ionically conductive, which prevents continuous electrolyte decomposition while allowing lithium ions to pass through. nih.govnih.gov The properties of the SEI are critical for the battery's long-term stability, cycle life, and safety. mendeley.comresearchgate.net

The SEI layer is not a single compound but a complex, multi-layered mixture. Its composition is heavily influenced by the electrolyte system (solvents, salts, and additives) used. mendeley.com Generally, the SEI is described as having a mosaic or layered structure. nih.govresearchgate.net

Inorganic Components: The inner layer of the SEI, closer to the electrode surface, is typically rich in inorganic species. These are formed from the decomposition of the electrolyte salt (e.g., LiPF₆) and some solvent molecules. Common inorganic components include lithium fluoride (B91410) (LiF), lithium carbonate (Li₂CO₃), and lithium oxide (Li₂O). researchgate.netrsc.org An abundance of inorganic components in the SEI can enhance its stability and promote uniform lithium-ion conductivity. researchgate.net

Organic Components: The outer layer, closer to the bulk electrolyte, is predominantly composed of organic compounds. These arise from the reduction of the organic solvents in the electrolyte, such as ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC). Products can include lithium alkyl carbonates (ROCO₂Li), polymers, and oligomers. researchgate.netnih.gov

The morphology of the SEI can range from a dense, thin film to a more porous structure. nih.govresearchgate.net A stable and uniform SEI is crucial for passivating the electrode surface effectively. For tellurium-based electrodes, studies on related systems have shown the formation of a stabilizing SEI layer that prevents bulk degradation of the electrode during cycling. acs.org

| SEI Layer | Typical Components | Function |

| Inner Layer (near electrode) | LiF, Li₂O, Li₂CO₃ researchgate.netrsc.org | Provides mechanical stability and electronic insulation. |

| Outer Layer (near electrolyte) | Lithium alkyl carbonates, polymers, oligomers researchgate.netnih.gov | Provides flexibility and interfaces with the liquid electrolyte. |

The initial surface chemistry and properties of the electrode material play a significant role in the formation and evolution of the SEI. researchgate.netnih.gov The surface can possess various reactive sites, including defects and functional groups, that influence where and how the SEI nucleates and grows. researchgate.net

For tellurium-based materials, the surface chemistry can influence the composition and uniformity of the SEI. The presence of native oxides or specific surface terminations can alter the reduction potentials of electrolyte components, leading to different SEI products. For instance, the surface of a telluride can interact differently with electrolyte solvents compared to a pure carbon or silicon surface, leading to a unique SEI composition. Research on perovskite tellurides has demonstrated the critical importance of surface chemistry in forming a stable SEI, where a cesium-based surface successfully formed a passivating layer while a methylammonium-based analogue did not, leading to rapid degradation. acs.org This highlights that the elemental composition at the electrode's surface is a determining factor in the development of a protective and stable SEI.

Lithium Ion Diffusion Mechanisms in Solid-State Environments

The movement of lithium ions through the solid structure of the electrode material is a key factor determining the rate capability of a battery. iphy.ac.cn In solid-state materials like this compound, ion transport occurs via diffusion, which can be described by several mechanisms. xmu.edu.cn The efficiency of this diffusion is quantified by the diffusion coefficient (DLi+), with higher values indicating faster transport. iestbattery.com

In crystalline solids, Li-ion diffusion is fundamentally linked to the crystal structure and the presence of defects. xmu.edu.cnmdpi.com The primary mechanisms include:

Vacancy Mechanism: Lithium ions move by hopping into adjacent empty lattice sites (vacancies). The rate of diffusion is dependent on the concentration of vacancies and the energy barrier for hopping. This is a common mechanism in layered and framework structures where lithium ions occupy well-defined crystallographic sites. iphy.ac.cn

Interstitial Mechanism: Lithium ions migrate by moving from one interstitial (non-lattice) site to another. This can occur directly, where an ion moves to an empty interstitial site, or indirectly via a "knock-off" or collective mechanism, where an incoming ion displaces a lattice ion into an adjacent interstitial position. iphy.ac.cn The knock-off mechanism is more common when the concentration of lithium is high. iphy.ac.cn

For tellurium-containing solid-state electrolytes, such as Te-substituted Li₇La₃Zr₂O₁₂ (LLZTO), studies have shown that the substitution of tellurium can stabilize a highly conductive cubic phase at lower temperatures and enhance Li⁺ conductivity. researchgate.net This suggests that the presence of tellurium in the crystal lattice can favorably alter the diffusion pathways and energy landscapes for lithium ions. First-principles calculations on metal tellurides like CuTe have shown low activation energy barriers for Li-ion diffusion (e.g., 0.297 eV), indicating fast ion transport kinetics are possible in telluride-based frameworks. nih.gov

| Diffusion Mechanism | Description | Relevance to Solid-State Materials |

| Vacancy Hopping | Li⁺ ion moves into an adjacent empty lattice site. iphy.ac.cn | Dominant in materials with a stable framework and available Li vacancies. |

| Interstitial Diffusion | Li⁺ ion moves between sites that are not part of the regular crystal lattice. iphy.ac.cn | Can be direct or indirect (knock-off); important in stuffed structures or at high Li concentrations. |

| Collective Motion | Simultaneous, correlated movement of multiple Li⁺ ions. berkeley.edu | Can lead to very high ionic conductivity (superionic conduction). |

Vehicular and Structural Diffusion Pathways

In the context of electrolytes, ion transport can occur through two primary mechanisms: vehicular and structural diffusion. Vehicular diffusion involves the motion of the charge carrier, such as a lithium ion, along with its surrounding solvent sheath or polymer chain. researchgate.netnih.gov In contrast, structural diffusion, or hopping, involves the ion moving from one coordination site to another through a relatively static host structure. researchgate.netnih.gov

For solid-state crystalline materials like this compound, the transport of Li+ ions occurs predominantly via a structural diffusion mechanism. berkeley.edu The immobile crystal lattice provides a well-defined geometric landscape of potential energy wells (sites) and the pathways that connect them. berkeley.edu Lithium ions migrate through this structure by executing discrete hops from an occupied site to a neighboring vacant one, a process driven by thermal vibrations. berkeley.edu

Computational methods such as molecular dynamics (MD) simulations and nudged elastic band (NEB) calculations are instrumental in elucidating the specific atomistic pathways for ion migration. berkeley.edu These studies can map the three-dimensional network of diffusion channels. The connectivity and accessibility of these pathways are highly dependent on the local atomic configuration and anion arrangement. For instance, in complex structures, certain pathways may be active while others are inactive, and this can change with compositional modifications or anion disorder, sometimes leading to "caged" diffusion in localized regions or enabling long-range transport through a contiguous network. acs.org In some related honeycomb-layered oxides containing tellurium, a ring-like atomistic diffusion mechanism has been identified through simulations, highlighting the complex and specific nature of ion pathways in these materials. aps.org The diffusion of Li+ at room temperature in some systems has been observed to be a mixture of both vehicular and structural mechanisms. researchgate.net

Activation Barriers for Ion Migration

The activation barrier, or activation energy (Ea), represents the minimum energy required for an ion to hop from one site to another and is a critical parameter that governs the rate of ionic diffusion and, consequently, the ionic conductivity. berkeley.edu A lower activation barrier facilitates faster ion transport. This energy barrier is determined by the interplay of factors including the size of the migrating ion, the geometry of the diffusion pathway (bottleneck size), and the strength of the electrostatic interactions between the mobile ion and the static lattice. researchgate.net

In tellurite-based glass systems, the activation energy for lithium-ion migration has been determined experimentally. Studies on lithium-zinc-tellurite glasses have shown that the composition significantly influences the activation energy. For example, a glass electrolyte with 5 mol% of Li2O exhibited an activation energy of 0.385 eV. utm.myresearchgate.net This value is associated with enhanced ionic conductivity, attributed to structural modifications that allow ions to move with greater mobility through non-bridging oxygen sites. utm.myresearchgate.net In other systems, such as lithium boro-tellurite glasses, the activation energy was found to be in the range of 0.5847–1.0004 eV. researchgate.net